molecular formula C21H19N5O7S B13854500 (R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate

(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate

Cat. No.: B13854500
M. Wt: 485.5 g/mol
InChI Key: MJMCZKNBOMVECG-GFCCVEGCSA-N
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Description

®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate involves several steps, starting with the preparation of the key intermediates. The process typically includes the following steps:

    Preparation of 5-Methylisoxazole: This can be synthesized from 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.

    Formation of the Amino Group: The 5-Methylisoxazole is then reacted with an appropriate amine to introduce the amino group.

    Coupling with Benzoic Acid Derivative: The resulting intermediate is coupled with a benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate has potential applications as a drug candidate. Its unique structure and ability to interact with specific molecular targets make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields like materials science, catalysis, and environmental chemistry.

Mechanism of Action

The mechanism of action of ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets

Properties

Molecular Formula

C21H19N5O7S

Molecular Weight

485.5 g/mol

IUPAC Name

[(2R)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C21H19N5O7S/c1-11-9-18(25-33-11)24-19(27)12(2)32-20(28)13-3-5-14(6-4-13)26-34(30,31)15-7-8-16-17(10-15)23-21(29)22-16/h3-10,12,26H,1-2H3,(H2,22,23,29)(H,24,25,27)/t12-/m1/s1

InChI Key

MJMCZKNBOMVECG-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)[C@@H](C)OC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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